Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-2-5-4-10-11-7(5)9-3-6/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYSJYROSIMXRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C(=C1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725444 | |
| Record name | Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196156-42-9 | |
| Record name | Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst. This reaction is carried out at room temperature in ethanol, providing the desired product with moderate to good yields . Another method involves the use of 1,3-dialkyl-1H-pyrazole-5-amine as a starting material .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid catalysts like AC-SO3H offers advantages such as low cost, non-toxicity, and stability, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Pharmaceutical Development
Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate is primarily investigated for its biological activities, including anti-inflammatory and anticancer properties. Researchers have focused on its interactions with various biological targets, leading to the development of novel therapeutic agents.
Case Studies:
- Anti-cancer Activity : A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibited significant cytotoxic effects on cancer cell lines. The mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways.
- Anti-inflammatory Effects : Another investigation highlighted the compound's ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines, showcasing its potential as a treatment for chronic inflammatory diseases .
Synthesis and Derivatization
The synthesis of this compound has been optimized through various methods, allowing researchers to create a range of derivatives with enhanced biological activities.
Synthesis Techniques:
- Catalytic Methods : Recent advancements include the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst for synthesizing pyrazolo[3,4-b]pyridine derivatives. This method has shown improved yields and efficiency compared to traditional catalysts .
- Multicomponent Reactions : Innovative synthetic routes involving multicomponent reactions have been developed, enabling the rapid assembly of complex pyrazolo[3,4-b]pyridine structures from simpler precursors .
Biological Studies
The biological profiling of this compound has revealed a variety of pharmacological activities.
Pharmacological Insights:
- Binding Affinity Studies : Research has indicated that the compound exhibits significant binding affinity to certain receptors and enzymes, which is crucial for its therapeutic efficacy. For instance, studies have shown that modifications in the structure can lead to increased potency against specific targets such as kinases and phosphodiesterases .
- Toxicological Assessments : Safety evaluations have been conducted to assess the toxicity profile of this compound and its derivatives. These studies are essential for determining the feasibility of clinical applications.
Mechanism of Action
The mechanism of action of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. By inhibiting these kinases, the compound can potentially prevent the growth of cancer cells . The compound’s activity is mediated through the phosphorylation of the intramembrane kinase domain, triggering downstream signal transduction pathways such as Ras/Erk, PLC-γ, and PI3K/Akt .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects: Chloro (Cl) or phenylamino (NHPh) groups at position 4 increase molecular weight and alter electronic properties, impacting reactivity and binding affinity .
- Cyano vs. Ester: The cyano-substituted analog (144.13 g/mol) exhibits lower molecular weight and higher polarity, correlating with reduced antimalarial activity compared to ethyl carboxylate derivatives .
Key Observations :
- Ester vs. Cyano: Ethyl carboxylate derivatives (e.g., L87) demonstrate superior antimalarial activity (IC₅₀ = 3.46–9.30 μM) compared to cyano-substituted analogs (IC₅₀ >15.0 μM), highlighting the ester group's role in target engagement .
Key Observations :
- Esterification : Methyl esters are typically synthesized via acid-catalyzed esterification, whereas ethyl analogs often require harsher conditions (e.g., POCl₃) .
- Functionalization: Position 4 modifications (e.g., chloro, morpholino) are achieved through nucleophilic substitution or cross-coupling, with yields ranging from 48–84% .
Biological Activity
Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and potential therapeutic applications.
This compound is characterized by its unique structural features that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 168.16 g/mol. Its structure allows for various substitutions that can enhance its pharmacological properties.
Biological Activities
Research has indicated that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of pyrazolo[3,4-b]pyridines can effectively inhibit the growth of various pathogenic microorganisms. For instance, certain derivatives demonstrated significant activity against Mycobacterium tuberculosis (Mtb), indicating potential as anti-tuberculosis agents .
- Anti-inflammatory Effects : Compounds within this class have been reported to possess anti-inflammatory properties. Preclinical studies suggest that they can modulate inflammatory pathways, which may lead to therapeutic applications in chronic inflammatory diseases .
- Inhibition of Kinases : this compound has been evaluated for its ability to inhibit tropomyosin receptor kinases (TRKs), which are implicated in cancer progression. Some derivatives showed IC50 values in the low nanomolar range against TRKA/B/C kinases, suggesting potent inhibitory effects .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following synthetic routes have been explored:
- Condensation Reactions : A common method involves the condensation of 5-aminopyrazole with α-oxoketene dithioacetals under acidic conditions to yield various substituted pyrazolo[3,4-b]pyridines .
- Scaffold Hopping : Recent advancements in drug design have utilized scaffold hopping techniques to create novel derivatives with enhanced biological profiles .
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Study on Antitubercular Activity : A study evaluated the efficacy of several pyrazolo[3,4-b]pyridine derivatives against Mtb strains. The most potent compounds were identified through molecular docking studies and subsequent in vitro assays .
- Evaluation as TRK Inhibitors : Another research effort focused on the inhibition of TRK kinases by various pyrazolo[3,4-b]pyridine derivatives. The results indicated that certain modifications significantly improved their inhibitory potency and selectivity .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate, and how do reaction conditions influence yield?
- Answer : The compound is synthesized via condensation reactions. For example:
- Route 1 : Reacting pyrazole-4-carbaldehydes with β-ketoesters in the presence of piperidine under reflux conditions (yield: 60-75%) .
- Route 2 : Sequential opening/closing cascades using 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles under mild conditions (yield: ~70%) .
- Catalyst Optimization : Toluene with trifluoroacetic acid (TFA) as a catalyst enhances cyclization efficiency, achieving yields up to 67.5% .
Q. How is this compound characterized structurally?
- Answer : Standard techniques include:
- NMR : H and C NMR confirm regiochemistry and substituent positions (e.g., methyl ester protons at δ ~3.9 ppm) .
- Mass Spectrometry : LCMS ([M+H] peaks) validates molecular weight (e.g., m/z 172.09 for CHNO) .
- X-ray Crystallography : SHELXL refinement resolves crystal packing and hydrogen-bonding networks, critical for drug design .
Advanced Research Questions
Q. What strategies are employed to functionalize the pyrazolo[3,4-b]pyridine scaffold for structure-activity relationship (SAR) studies?
- Answer : Functionalization methods include:
- Halogenation : Bromination using N-bromosuccinimide (NBS) in DMF introduces handles for cross-coupling (e.g., Suzuki-Miyaura reactions) .
- Derivatization : Chlorination with POCl at 120°C introduces electrophilic sites for nucleophilic substitution .
- Boronates : Incorporation of dioxaborolane groups enables PET ligand development (e.g., for imaging CD80) .
Q. How do computational methods aid in optimizing this compound derivatives for biological targets?
- Answer :
- Molecular Docking : Pyrazolo[3,4-b]pyridines are docked into kinase active sites (e.g., CHK1) to predict binding modes. Substituents at C3 and C6 positions modulate steric and electronic interactions .
- DFT Calculations : Assess electronic effects of electron-withdrawing groups (e.g., -CF) on reactivity and stability .
- ADMET Prediction : LogP and polar surface area (PSA) are computed to optimize pharmacokinetics .
Q. What contradictions exist in reported synthetic protocols, and how can they be resolved?
- Answer :
- Contradiction 1 : Yields vary significantly between TFA-catalyzed (67.5%) and piperidine-mediated (48%) routes due to competing side reactions.
- Resolution : Monitor intermediates via TLC and optimize stoichiometry (e.g., 1:1 molar ratio of pyrazole-amine to acrylate) .
- Contradiction 2 : Conflicting CAS numbers (e.g., 1033772-26-7 vs. 849067-96-5) arise from regiochemical ambiguity. Use N NMR to confirm ring connectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
